(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H5F4IS. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds.
Scientific Research Applications
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for (2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-3-methylphenyl)methanamine hydrochloride
- (2-Fluoro-5-methylphenyl)thiourea
- (2-Iodophenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-iodo-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on the phenyl ring, along with the presence of a methylsulfane group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C8H5F4IS |
---|---|
Molecular Weight |
336.09 g/mol |
IUPAC Name |
2-fluoro-5-iodo-1-methylsulfanyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5F4IS/c1-14-6-3-4(13)2-5(7(6)9)8(10,11)12/h2-3H,1H3 |
InChI Key |
DOPYPFHQPBUDSS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C(F)(F)F)I |
Origin of Product |
United States |
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